1-deoxychloramphenicol 1-deoxychloramphenicol
Brand Name: Vulcanchem
CAS No.: 133191-51-2
VCID: VC0163295
InChI: InChI=1S/C11H12Cl2N2O4/c12-10(13)11(17)14-8(6-16)5-7-1-3-9(4-2-7)15(18)19/h1-4,8,10,16H,5-6H2,(H,14,17)/t8-/m0/s1
SMILES: C1=CC(=CC=C1CC(CO)NC(=O)C(Cl)Cl)[N+](=O)[O-]
Molecular Formula: C11H12Cl2N2O4
Molecular Weight: 307.13 g/mol

1-deoxychloramphenicol

CAS No.: 133191-51-2

Main Products

VCID: VC0163295

Molecular Formula: C11H12Cl2N2O4

Molecular Weight: 307.13 g/mol

1-deoxychloramphenicol - 133191-51-2

CAS No. 133191-51-2
Product Name 1-deoxychloramphenicol
Molecular Formula C11H12Cl2N2O4
Molecular Weight 307.13 g/mol
IUPAC Name 2,2-dichloro-N-[(2S)-1-hydroxy-3-(4-nitrophenyl)propan-2-yl]acetamide
Standard InChI InChI=1S/C11H12Cl2N2O4/c12-10(13)11(17)14-8(6-16)5-7-1-3-9(4-2-7)15(18)19/h1-4,8,10,16H,5-6H2,(H,14,17)/t8-/m0/s1
Standard InChIKey HYKZHDMASNZUKI-QMMMGPOBSA-N
Isomeric SMILES C1=CC(=CC=C1C[C@@H](CO)NC(=O)C(Cl)Cl)[N+](=O)[O-]
SMILES C1=CC(=CC=C1CC(CO)NC(=O)C(Cl)Cl)[N+](=O)[O-]
Canonical SMILES C1=CC(=CC=C1CC(CO)NC(=O)C(Cl)Cl)[N+](=O)[O-]
Synonyms 1-deoxychloramphenicol
1-deoxyCm
PubChem Compound 3035621
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator